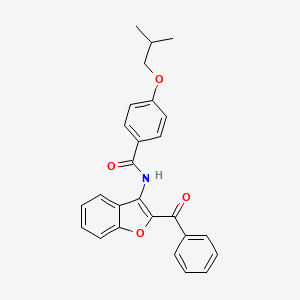![molecular formula C16H19NO3 B11585458 3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B11585458.png)
3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzene ring substituted with a methyl group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the cyclohexylidene intermediate: This involves the reaction of 3-methylcyclohexanone with a suitable reagent to form the 3-methyl-2-oxocyclohexylidene intermediate.
Condensation reaction: The intermediate is then reacted with 4-amino-3-methylbenzoic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methylbenzoic acid: Shares a similar benzene ring structure with an amino and carboxylic acid group.
3-methylcyclohexanone: Contains the cyclohexylidene moiety similar to the intermediate used in the synthesis.
Uniqueness
3-methyl-4-{[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-methyl-4-[[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H19NO3/c1-10-4-3-5-13(15(10)18)9-17-14-7-6-12(16(19)20)8-11(14)2/h6-10,17H,3-5H2,1-2H3,(H,19,20)/b13-9+ |
InChI Key |
GLDFXSBXUAWNSW-UKTHLTGXSA-N |
Isomeric SMILES |
CC1CCC/C(=C\NC2=C(C=C(C=C2)C(=O)O)C)/C1=O |
Canonical SMILES |
CC1CCCC(=CNC2=C(C=C(C=C2)C(=O)O)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11585377.png)
![(3E)-3-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11585382.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11585390.png)
![Ethyl 4-({[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11585394.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B11585400.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11585405.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11585426.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585427.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585435.png)
![methyl 2-[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B11585438.png)
![methyl 4-[(3aS,4R,9bR)-6,8-dimethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11585445.png)
